5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid

Drug Design Pharmacokinetics Lipophilicity

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid (CAS 1030017-70-9) is the definitive building block for metalloprotease inhibitors per WO2008/063671 A2. Its regiospecific 7-COOH handle enables direct amide coupling, while the 5-methyl group optimizes LogP (0.96) for CNS drug candidates targeting MMP-13. Unlike regioisomers (e.g., 2-carboxylic acid analog, CAS 64951-10-6) or des-methyl derivatives (CAS 1360438-28-3), only this precise substitution pattern ensures synthetic route fidelity and IP integrity. 98% purity guarantees reproducible yields in SAR libraries and hit-to-lead campaigns.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1030017-70-9
Cat. No. B2942849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
CAS1030017-70-9
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=CC(=NC2=NC=CN12)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13)
InChIKeyKUXRTFGCKBEVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid (CAS 1030017-70-9) Procurement and Structural Baseline


5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid (CAS 1030017-70-9) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family . It is characterized by a fused bicyclic core, a carboxylic acid functional group at the 7-position, and a methyl substituent at the 5-position [1]. This specific substitution pattern distinguishes it from other regioisomers and unsubstituted analogs, making it a key intermediate for the synthesis of pharmaceutical compounds, particularly those targeting metalloprotease enzymes as described in patent literature [2].

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid: Why Regioisomeric and Unsubstituted Analogs Are Not Interchangeable


While the imidazo[1,2-a]pyrimidine scaffold is common, the specific 7-carboxylic acid and 5-methyl substitution pattern of CAS 1030017-70-9 is critical for its intended application. The regioisomer imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) [1], for example, places the reactive carboxylic acid at a different position on the pyrimidine ring, altering its reactivity and the geometry of its metal-binding interactions. Similarly, the unsubstituted imidazo[1,2-a]pyrimidine-7-carboxylic acid (CAS 1360438-28-3) lacks the 5-methyl group, which influences lipophilicity (LogP) and potentially impacts pharmacokinetic properties and synthetic yields [2]. Generic substitution without this precise substitution pattern would yield a different molecular entity, failing to reproduce the specific biological or chemical properties required for applications like the metalloprotease inhibition detailed in patent WO2008/063671 A2.

Quantitative Differentiation of 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid vs. Analogs


Calculated Lipophilicity (LogP) Differentiates 5-Methyl Analog from Unsubstituted Imidazo[1,2-a]pyrimidine-7-carboxylic Acid

The 5-methyl substituent on 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid increases its calculated LogP compared to the unsubstituted imidazo[1,2-a]pyrimidine-7-carboxylic acid analog. This difference in lipophilicity is a key parameter for predicting membrane permeability and oral bioavailability in drug discovery programs [1].

Drug Design Pharmacokinetics Lipophilicity

Commercial Purity and Storage Conditions Provide a Baseline for Research Use

Commercial vendors consistently offer 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid at a purity of 97% to 98% , with recommended storage at 2-8°C in a dry, sealed environment [1]. These specifications provide a reliable baseline for research use, though direct comparative data against specific analogs from the same vendor is not available.

Chemical Sourcing Purity Analysis Stability

Direct Linkage to a Specific Patent for Metalloprotease Inhibitors

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid is explicitly listed as an intermediate in the synthesis of heterobicyclic metalloprotease inhibitors in patent WO2008/063671 A2 [1]. This patent, assigned to Alantos Pharmaceuticals, describes a new class of MMP-13 inhibitors with increased potency [2]. While the patent does not provide direct biological data for the intermediate itself, its inclusion as a critical synthetic building block for a specific, potent therapeutic class distinguishes it from other regioisomers like imidazo[1,2-a]pyrimidine-2-carboxylic acid, which are not cited in this context.

Medicinal Chemistry Patent Synthesis Metalloprotease Inhibition

Application Scenarios for 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid in Drug Discovery


Synthesis of Potent and Selective Matrix Metalloproteinase (MMP) Inhibitors

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid is the essential building block for synthesizing the heterobicyclic metalloprotease inhibitors described in patent WO2008/063671 A2 [1]. Medicinal chemists developing next-generation MMP-13 inhibitors for osteoarthritis or other inflammatory diseases can use this compound to prepare the patented core structures, leveraging its specific 7-carboxylic acid handle for amide bond formation and its 5-methyl group for optimized lipophilicity (LogP 0.96) [2]. Procurement ensures synthetic route fidelity and avoids the risk of regioisomer mismatch, which could lead to inactive compounds or loss of intellectual property position.

Construction of Diverse Compound Libraries via Amide Coupling

The carboxylic acid at the 7-position of this compound provides a convenient handle for amide coupling reactions, making it an ideal diversity point for generating compound libraries [1]. Researchers exploring structure-activity relationships (SAR) around the imidazo[1,2-a]pyrimidine scaffold can use this building block to efficiently explore chemical space. Its 97%+ purity ensures reliable and reproducible yields in parallel synthesis, accelerating hit-to-lead campaigns in oncology, inflammation, or metabolic disease programs.

Development of CNS-Penetrant Candidates via Optimized Lipophilicity

The calculated LogP of 0.96 for 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid [1] is within a favorable range for central nervous system (CNS) drug candidates, often cited as an ideal property space (LogP 1-3) for balancing blood-brain barrier permeability and solubility. This differentiates it from less lipophilic unsubstituted analogs. Medicinal chemists targeting CNS disorders can utilize this compound as a core scaffold to design novel therapeutics for pain, neurodegeneration, or psychiatric conditions, where the physicochemical properties of the building block contribute to the overall pharmacokinetic profile of the final drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.